

Application Notes and Protocols for Leupeptin Ac-LL in Tissue Lysates

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Compound of Interest

Compound Name: *Leupeptin Ac-LL*

Cat. No.: *B1582131*

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This document provides detailed information and protocols for the use of **Leupeptin Ac-LL**, a protease inhibitor, in the preparation of tissue lysates. Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally derived or synthetic reversible competitive inhibitor of a broad range of serine and cysteine proteases.^{[1][2]} Its application is critical during protein extraction from tissues to prevent the degradation of target proteins by endogenous proteases released during cell lysis.^{[1][3]}

Mechanism of Action

Leupeptin functions by forming a covalent hemiacetal adduct between its C-terminal aldehyde group and the active site serine or cysteine residue of the target protease, effectively blocking its catalytic activity. It is known to inhibit a variety of proteases including trypsin, plasmin, proteinase K, kallikrein, papain, thrombin, and cathepsins A and B.^[3] However, it does not significantly inhibit chymotrypsin, pepsin, cathepsin D, elastase, or renin.^[3] Due to its mechanism, leupeptin is a competitive, transition-state inhibitor.^[1]

Quantitative Data Summary

The effective working concentration of **Leupeptin Ac-LL** can vary depending on the tissue type and the specific downstream application. The following table summarizes the recommended concentration ranges from various sources.

Parameter	Recommended Range	Molar Concentration Equivalent
Working Concentration	0.5 - 5 µg/mL[1]	1 - 10 µM[1]
Alternative Range	10 - 100 µM[2][3][4]	-
Stock Solution (Aqueous)	1 mg/mL	~2.1 mM
Stock Solution (DMSO)	10 mM (reconstitute 5 mg in 1.05 mL)[5]	-

Note: The molecular weight of Leupeptin hemisulfate is 475.6 g/mol .[2][3]

Experimental Protocols

1. Preparation of **Leupeptin Ac-LL** Stock Solution

- Aqueous Stock Solution (1 mg/mL):
 - Dissolve **Leupeptin Ac-LL** powder in sterile, nuclease-free water to a final concentration of 1 mg/mL.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C for up to 6 months or at 4°C for up to one week.[1]
- DMSO Stock Solution (10 mM):
 - To prepare a 10 mM stock solution, reconstitute 5 mg of Leupeptin hemisulfate powder in 1.05 mL of DMSO.[5]
 - Aliquot and store at -20°C for up to 3 months.[5]

2. Protocol for Tissue Lysate Preparation using RIPA Buffer

This protocol is a general guideline for preparing total protein lysates from mammalian tissues.

Materials:

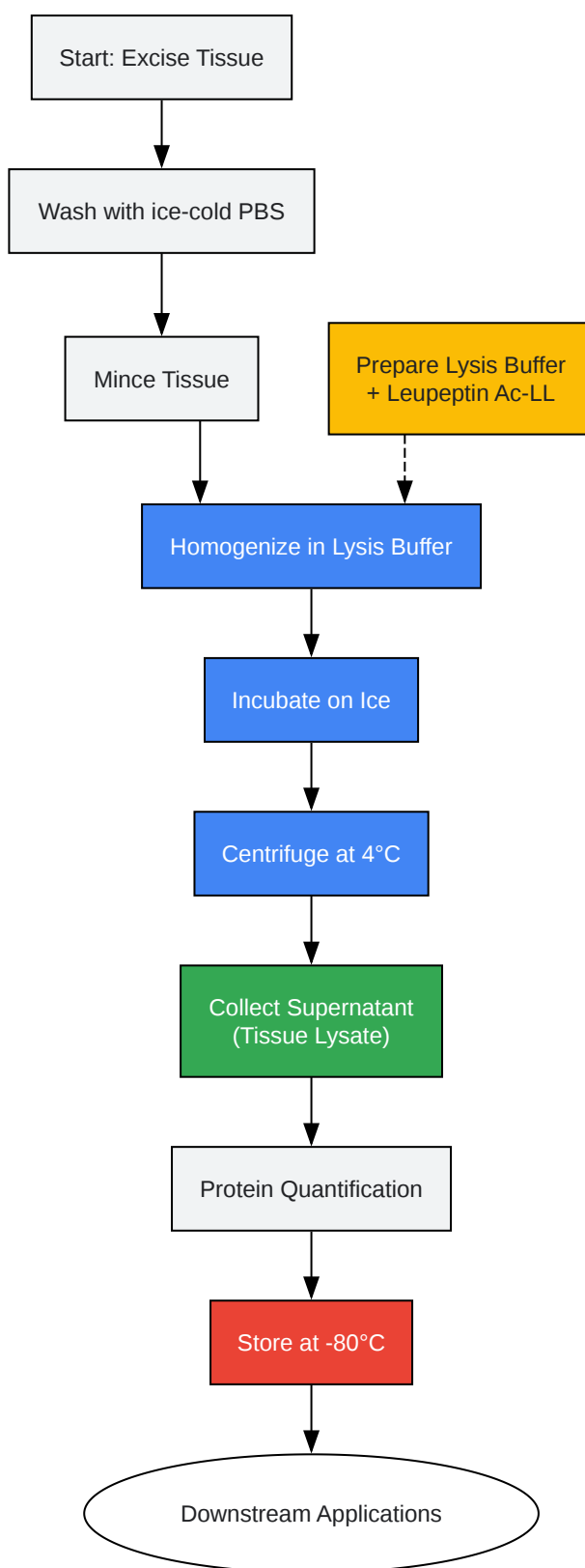
- Tissue sample (fresh or frozen)
- Ice-cold Phosphate-Buffered Saline (PBS)
- RIPA (Radioimmunoprecipitation assay) buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS.[\[6\]](#)[\[7\]](#)
- **Leupeptin Ac-LL** stock solution (1 mg/mL or 10 mM)
- Other protease inhibitors (e.g., PMSF, aprotinin) and phosphatase inhibitors, if required.
- Dounce homogenizer or mechanical homogenizer
- Microcentrifuge
- Pre-chilled microcentrifuge tubes

Procedure:

- Excise the tissue of interest and immediately place it on ice to minimize proteolytic activity.
- If starting with frozen tissue, ensure it remains frozen until homogenization.
- Weigh the tissue and wash it twice with ice-cold PBS to remove any contaminants.[\[6\]](#)
- Mince the tissue into small pieces on an ice-cold surface.[\[7\]](#)
- Transfer the minced tissue to a pre-chilled Dounce homogenizer.
- Prepare the complete lysis buffer immediately before use. For every 1 mL of RIPA buffer, add the desired amount of **Leupeptin Ac-LL** to achieve the final working concentration (e.g., for a 5 µg/mL final concentration, add 5 µL of a 1 mg/mL stock solution). Add other inhibitors as needed. Protocols often use a final concentration of 1-5 µg/mL of leupeptin.[\[6\]](#)[\[7\]](#)
- Add 3-5 mL of complete, ice-cold RIPA buffer per gram of tissue.[\[7\]](#)
- Homogenize the tissue on ice with 15-20 strokes of the pestle, or until the tissue is completely lysed. For tougher tissues, a mechanical homogenizer may be necessary.[\[6\]](#)

- Incubate the homogenate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
- Transfer the lysate to pre-chilled microcentrifuge tubes.
- Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[\[6\]](#)
- Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube. Avoid disturbing the pellet and any lipid layer at the top.
- Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA assay).
- Aliquot the lysate and store at -80°C for long-term use.

Visualizations



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Caption: Experimental workflow for tissue lysate preparation with **Leupeptin Ac-LL**.

Caption: Role of **Leupeptin Ac-LL** in preventing protein degradation during lysis.

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